Lanceolatin A

Description

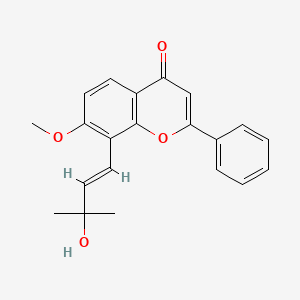

Structure

3D Structure

Properties

CAS No. |

41689-78-5 |

|---|---|

Molecular Formula |

C21H20O4 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C21H20O4/c1-21(2,23)12-11-16-18(24-3)10-9-15-17(22)13-19(25-20(15)16)14-7-5-4-6-8-14/h4-13,23H,1-3H3/b12-11+ |

InChI Key |

GWHQUBFEZSVTKH-VAWYXSNFSA-N |

SMILES |

CC(C)(C=CC1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)OC)O |

Isomeric SMILES |

CC(C)(/C=C/C1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)OC)O |

Canonical SMILES |

CC(C)(C=CC1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lanceolatin A; |

Origin of Product |

United States |

Contextualization Within Flavonoid and Furanoflavonoid Research

Lanceolatin A is classified as a flavonoid, specifically belonging to the furanoflavonoid subclass. Flavonoids are a large family of polyphenolic compounds widely distributed in plants, characterized by a C6-C3-C6 basic structure consisting of two aromatic benzene (B151609) rings connected by a heterocyclic pyrane ring. mdpi.comijpsr.com This diverse group includes various classes such as flavanones, flavones, isoflavones, flavonols, flavanols, and anthocyanins, exhibiting a multitude of biological properties. mdpi.com

Furanoflavonoids are a distinctive subclass of flavonoids that feature an anellated furan (B31954) ring fused to the flavonoid basic structure. rsc.orgsdiarticle4.com This structural variation contributes to the diverse biological activities observed within this group. Lanceolatin A, with its specific furanoflavonoid structure, is studied within this context to understand its unique chemical properties and potential biological interactions.

Significance of Natural Products in Scientific Inquiry

Natural products, such as Lanceolatin A found in plants, hold significant importance in scientific inquiry. They represent a vast reservoir of structurally diverse compounds that have evolved over millennia, often possessing unique biological activities. nih.gov Research into natural products is considered a crucial and effective approach for drug discovery and development, providing a diverse source for potential therapeutic agents. nih.goviium.edu.my

The study of natural products allows scientists to identify novel compounds with potential applications in medicine, pharmaceuticals, cosmetics, food, and nutraceutical industries. mdpi.comijpsr.comcambridge.orgresearchgate.net The interest in natural products is driven by their reported health benefits and their capacity to modulate key cellular functions. cambridge.orgresearchgate.net Lanceolatin A, as a natural product isolated from certain plant species, exemplifies this significance, prompting investigations into its properties and potential uses.

Overview of Current Research Landscape on Lanceolatin a

Extraction Techniques from Natural Sources

The initial step in obtaining Lanceolatin A from plant sources involves extracting the compounds from the plant matrix. This process aims to dissolve the target compound and other soluble constituents into a solvent.

Solvent-Based Extraction Protocols

Solvent extraction is a fundamental technique used to separate compounds based on their differential solubility in various solvents. vinanhatrang.comorganomation.com For the extraction of flavonoids like Lanceolatin A, organic solvents or mixtures of organic solvents with water are commonly employed. organomation.commdpi.com The choice of solvent is crucial and depends on the polarity of the target compound and the plant matrix. vinanhatrang.commdpi.com Common solvents used in plant extraction include ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), hexane (B92381), and dichloromethane (B109758). organomation.combiotech-asia.orgscielo.br

Different solvent-based extraction methods exist, such as maceration, percolation, Soxhlet extraction, and increasingly, assisted techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE). organomation.commdpi.comarcjournals.org Soxhlet extraction, for instance, is a continuous process where the solvent is repeatedly cycled through the plant material, allowing for efficient extraction of compounds over time. organomation.com

Optimization of Extraction Parameters

Optimizing extraction parameters is essential to maximize the yield and purity of Lanceolatin A. Factors that can influence the efficiency of solvent-based extraction include the type of solvent, solvent concentration (in case of binary mixtures), solvent-to-material ratio, extraction time, and temperature. mdpi.comnih.govresearchgate.net

Research has shown that optimizing these parameters can significantly impact the recovery of flavonoids. For example, studies on the extraction of flavonoids from other plant species have utilized techniques like Response Surface Methodology (RSM) to determine optimal conditions. nih.govsciprofiles.comresearchgate.net These studies investigate the relationships between different variables and the extraction yield to identify the most effective parameters. Optimized conditions for the extraction of other flavonoids have included specific solvent-to-material ratios and ethanol concentrations. nih.govsciprofiles.comresearchgate.net

Interactive Table 1: Examples of Optimized Extraction Parameters (Based on related flavonoid extraction studies)

| Parameter | Optimized Value Example | Reference |

| Solvent | Ethanol | nih.govsciprofiles.com |

| Solvent Concentration | 72.5% Ethanol | nih.govsciprofiles.com |

| Solvent/Material Ratio | 9.5:1 | nih.govsciprofiles.com |

| Extraction Time | Multiple extractions | nih.govsciprofiles.com |

Note: These values are examples from studies on related flavonoids and may vary for optimal Lanceolatin A extraction depending on the plant source.

Purification Strategies

Following the initial extraction, the crude extract contains a complex mixture of compounds. Purification techniques are then applied to isolate Lanceolatin A from these impurities.

Chromatographic Separation Techniques

Chromatography is a widely used set of techniques for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. advancechemjournal.com Various chromatographic methods are employed in the purification of natural products, including Lanceolatin A.

Column Chromatography Applications

Column chromatography is a preparative chromatographic technique frequently used in the isolation of natural compounds. scielo.brniscpr.res.inacs.orgscirp.org In this method, a stationary phase, typically silica (B1680970) gel or alumina, is packed into a column. nih.govscielo.brniscpr.res.inrochester.edu The crude extract is introduced onto the top of the column, and a mobile phase (solvent or solvent mixture) is passed through the column. scielo.brniscpr.res.inscirp.org Compounds in the mixture separate based on their differing affinities for the stationary and mobile phases. advancechemjournal.comrochester.edu Fractions containing the compound of interest are collected.

Silica gel column chromatography is commonly used for the purification of flavonoids. nih.govsciprofiles.comresearchgate.netniscpr.res.inacs.org Different solvent systems, often mixtures of polar and nonpolar solvents like hexane and ethyl acetate or dichloromethane and ethyl acetate, are used as the mobile phase to elute compounds from the silica gel column. researchgate.netscielo.brniscpr.res.inscirp.orgacademicjournals.org The choice of solvent system and its gradient are optimized to achieve effective separation of Lanceolatin A from co-eluting compounds. niscpr.res.inscirp.org

Interactive Table 2: Examples of Solvent Systems Used in Column Chromatography for Flavonoids (Based on related studies)

| Stationary Phase | Mobile Phase System | Ratio Examples | Reference |

| Silica Gel | Ethyl acetate:Hexane | 30:70, 1:8, 1:2 | researchgate.netniscpr.res.inscirp.org |

| Silica Gel | Dichloromethane:Ethyl acetate | 9:1, 100:0 to 25:75 | scielo.bracademicjournals.org |

| Silica Gel | Petroleum ether:Ethyl acetate | 7:3, 1:8, 1:2 | researchgate.netscirp.orge4journal.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique widely used for the separation, identification, quantification, and purification of compounds, including Lanceolatin A. advancechemjournal.com HPLC offers higher resolution and efficiency compared to traditional column chromatography. advancechemjournal.com

For the isolation and purification of Lanceolatin A, preparative HPLC is often employed after initial separation steps like column chromatography. scielo.bracs.org Analytical HPLC is used to assess the purity of the isolated compound and to monitor the separation process. sciprofiles.comresearchgate.netniscpr.res.in

HPLC systems utilize a high-pressure pump to pass the mobile phase through a column packed with smaller particles (stationary phase) compared to traditional column chromatography. advancechemjournal.com Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase (often a mixture of water with an organic solvent like acetonitrile (B52724) or methanol), is commonly applied for the analysis and purification of relatively nonpolar compounds like flavonoids. scielo.brelementlabsolutions.com

The mobile phase composition, flow rate, and stationary phase (column type) are critical parameters in HPLC method development for achieving optimal separation and purity of Lanceolatin A. elementlabsolutions.com Gradient elution, where the mobile phase composition is changed over time, is frequently used to improve the separation of complex mixtures. sciprofiles.comelementlabsolutions.com Detection of Lanceolatin A in the HPLC eluent is typically done using UV-Vis detectors, often a photodiode array (PDA) detector, which allows for detection at multiple wavelengths. scielo.brsciprofiles.comresearchgate.netnih.gov

HPLC analysis has been used to confirm the purity of synthesized or isolated Lanceolatin B, a related compound, with reported purities exceeding 99%. niscpr.res.inresearchgate.net While specific purity data for Lanceolatin A from natural isolation via HPLC is less detailed in the provided snippets, HPLC is a standard method for achieving and verifying high purity in natural product isolation. advancechemjournal.comnih.gov

Thin-Layer Chromatography (TLC) in Fractionation [26, 36]

Recrystallization and Other Isolation Procedureschula.ac.th

Recrystallization is a fundamental purification technique for solid organic compounds, based on the principle that solids are more soluble in hot solvents than in cold solvents. scribd.compitt.edu The impure solid is dissolved in a minimal amount of hot solvent, and as the solvent cools, the desired compound crystallizes out, leaving impurities dissolved in the remaining solvent. scribd.compitt.edumdpi.com The choice of a suitable solvent is crucial for successful recrystallization; it should dissolve the substance well when hot but poorly at room temperature, and dissolve impurities readily or not at all. scribd.commdpi.com

Other isolation procedures may involve various chromatographic techniques such as column chromatography, which often precedes recrystallization for further purification. For instance, in the isolation of flavonoids from Pongamia pinnata, column chromatography using silica gel was employed, and the resulting crystalline material was recrystallized in ethanol to yield small yellow needles of a flavonoid (PP4), and lanceolatin-B was collected as transparent colorless needles after recrystallization. chula.ac.th The provided citation chula.ac.th highlights recrystallization as a method used in the isolation of flavonoids, including Lanceolatin-B, from Pongamia pinnata seed oil. It notes that Lanceolatin-B was collected in a minute amount as transparent colorless needles after recrystallization in ethanol or ethyl acetate. chula.ac.th

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the structure of isolated compounds like Lanceolatin A by providing information about their functional groups, connectivity, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. ajol.info ¹H NMR provides information about the types of hydrogen atoms present, their chemical environment, and their connectivity to neighboring hydrogen atoms. ¹³C NMR provides information about the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, provide crucial information about correlations between protons and carbons, aiding in the assignment of signals and the determination of the molecular structure. rsc.orgajol.info

NMR spectroscopy is routinely used for the structural confirmation of isolated natural products. chula.ac.thresearchgate.net For example, ¹H and ¹³C NMR spectra have been used to characterize synthesized Lanceolatin B. niscpr.res.in The study of ¹H-NMR signals can favor the identification of flavonoid structures. chula.ac.th While specific NMR data for Lanceolatin A from the provided citations are limited or refer to related compounds like Lanceolatin B, the citations emphasize the critical role of ¹H and ¹³C NMR, along with 2D NMR techniques, in the structural elucidation of flavonoids and diterpenoids. rsc.orgchula.ac.thresearchgate.netajol.info

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern. Electrospray Ionization Mass Spectrometry (ESIMS) is a soft ionization technique commonly used for analyzing polar molecules like flavonoids. spectroscopyonline.com MS data, particularly high-resolution MS (HRMS), can provide the exact mass of the molecular ion, which helps in determining the molecular formula. rsc.org Analysis of fragmentation patterns in the mass spectrum can provide structural information by indicating the presence of specific substructures. msu.edu

MS, including ESIMS, is a key technique for the characterization and structural confirmation of isolated compounds. chula.ac.thresearchgate.netspectroscopyonline.com The molecular formula of compounds can be determined by ESIMS of their [M+H]⁺ ion. chula.ac.th Major fragments observed in the mass spectrum provide further support for the proposed structure. chula.ac.th While specific MS data for Lanceolatin A were not extensively detailed in the provided snippets, the citations highlight the use of MS and ESIMS in the structural elucidation of related flavonoids and diterpenoids, confirming their molecular formulas and providing fragmentation data. rsc.orgchula.ac.thresearchgate.net

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a compound, providing information about the functional groups present in the molecule. Different functional groups vibrate at characteristic frequencies, resulting in absorption bands at specific wavenumbers in the IR spectrum. sci-hub.semasterorganicchemistry.com The region of the IR spectrum above 1450 cm⁻¹ is often referred to as the group frequency region, where characteristic stretching vibrations of diatomic units are observed, while the region below 1450 cm⁻¹ is known as the fingerprint region, which is unique for each compound. sci-hub.se

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in the characterization of organic compounds, particularly those with conjugated systems like flavonoids. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption maxima (λmax) and the intensity of the absorption bands (molar absorptivity, ε) are characteristic of the chromophores present in the molecule jocpr.commdpi.com.

Flavonoids typically exhibit characteristic absorption bands in the UV region, often referred to as Band I (300-400 nm) and Band II (240-280 nm), which correspond to electronic transitions within the molecule's conjugated system e4journal.com. Variations in the substitution pattern of the flavonoid core can lead to shifts in the positions and intensities of these bands, providing valuable information for structural analysis mdpi.come4journal.com.

While UV-Vis spectroscopy is a standard tool in flavonoid characterization, specific detailed UV-Vis spectral data, such as λmax values and molar absorptivity, for Lanceolatin A were not consistently available in the immediate search results. However, UV-Vis spectra have been reported for related compounds, such as Lanceolatin B, which showed characteristic absorption maxima in methanol or ethanol at approximately 260 nm and 300 nm, with a small shoulder around 250 nm e4journal.comsdiarticle4.comsdiarticle4.com. Although this data pertains to Lanceolatin B, it illustrates the application of UV-Vis spectroscopy in analyzing related flavonoid structures. The presence of unsaturated groups and heteroatoms like oxygen in organic compounds typically leads to absorption peaks in the UV-Vis range jocpr.com.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional structure of crystalline compounds, including the precise positions of atoms, bond lengths, bond angles, and torsional angles researchgate.net. For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration, which refers to the spatial arrangement of atoms around a chiral center researchgate.netmit.edu.

The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous dispersion (also known as anomalous scattering). This effect causes small differences in the intensity of diffracted X-rays between a reflection (hkl) and its Friedel mate (-h-k-l) in non-centrosymmetric crystal structures researchgate.netmit.edu. By measuring these Bijvoet differences, the absolute configuration of the molecule can be established researchgate.net. While traditionally requiring the presence of heavier atoms (like sulfur or chlorine) to produce a sufficient anomalous signal, modern techniques and improved instrumentation allow for the determination of absolute configuration even with lighter atoms like oxygen, provided high-quality crystals are obtained mit.edu.

Proposed Biosynthetic Routes for Furanoflavonoids

Flavonoid biosynthesis begins with the condensation of 4-coumaroyl-CoA, derived from phenylalanine via the phenylpropanoid pathway, and three molecules of malonyl-CoA. wikipedia.orgnih.govmdpi.com This reaction is catalyzed by chalcone (B49325) synthase (CHS), yielding a chalcone. nih.govmdpi.com Chalcones then undergo isomerization catalyzed by chalcone isomerase (CHI) to form flavanones. wikipedia.orgresearchgate.net

The formation of the furan (B31954) ring in furanoflavonoids is a distinguishing step. While the precise pathway leading specifically to Lanceolatin A has not been fully elucidated in all source plants, proposed routes for furanoflavonoids often involve prenylation and subsequent cyclization and modification. Studies on related furanoflavonoids like karanjin (B1673290) and pongamol (B1679048) suggest that the furan ring structure can be derived from precursors like dehydrotremetone, which is then incorporated or rearranged with the flavonoid backbone. researchgate.net

Another possible route for the formation of the benzofuran (B130515) skeleton, which is part of furanoflavonoids, has been explored in chemical synthesis studies. For instance, the synthesis of pongamol and lanceolatin B involved starting materials like 6,7-dihydrobenzofuran-4(5H)-one, suggesting potential biosynthetic parallels involving the construction of the furan ring system. rsc.org

The biosynthesis of flavonoids involves both the acetate pathway (providing ring A) and the shikimate pathway (providing ring B and the connecting chain), which condense to form the chalcone scaffold. mdpi.com

Enzymatic Transformations in Lanceolatin A Formation

The conversion of central intermediates in the flavonoid pathway to furanoflavonoids like Lanceolatin A involves specific enzymatic steps. While direct enzymatic studies on Lanceolatin A biosynthesis are limited in the provided search results, the general flavonoid pathway involves a suite of enzymes. These include isomerases, reductases, hydroxylases, and dioxygenases that modify the basic flavonoid skeleton. nih.gov

Key enzymes in the broader flavonoid pathway, which would precede the furan ring formation, include:

Chalcone Synthase (CHS): Catalyzes the initial condensation of 4-coumaroyl-CoA and malonyl-CoA to form chalcones. nih.govmdpi.com

Chalcone Isomerase (CHI): Catalyzes the cyclization of chalcones to flavanones. wikipedia.orgresearchgate.net

Flavone (B191248) Synthase (FLS): Involved in the formation of flavones from flavanones. wikipedia.orgfrontiersin.org

The formation of the furan ring likely involves prenyltransferase enzymes that attach an isopentenyl unit to a flavonoid precursor, followed by cyclization and potentially further modifications catalyzed by enzymes such as cytochrome P450 monooxygenases or other tailoring enzymes. researchgate.netdntb.gov.ua Research on prenylated flavonoids from Tephrosia apollinea suggests that compounds with an isopentenyl unit attached to C-8 (in flavones) or the corresponding C-3' (in chalcones) may be derived from a common biosynthetic precursor, supporting the role of prenylation in the biosynthesis of this class of compounds, including potentially Lanceolatin A. researchgate.net

Enzymatic cascades are increasingly recognized for their role in natural product synthesis, and it is plausible that the formation of the furan ring in Lanceolatin A involves a series of enzymatic steps acting in concert. nih.govnih.gov

Genetic and Molecular Studies of Biosynthesis

Genetic studies on flavonoid biosynthesis have largely focused on identifying the structural genes encoding the biosynthetic enzymes and the regulatory genes controlling their expression. The expression of flavonoid biosynthesis genes is regulated by the interaction of different families of transcription factors, including R2R3 MYB, basic helix-loop-helix (bHLH), and WD40 proteins. nih.govfrontiersin.orgsemanticscholar.orgbiotech-asia.org These transcription factors can form complexes (MYB-bHLH-WD40) that determine the activation and spatial and temporal expression of structural genes. nih.govfrontiersin.orgbiotech-asia.org

While specific genetic studies directly targeting Lanceolatin A biosynthesis were not prominently detailed in the search results, research on flavonoid biosynthesis in related plants and furanoflavonoids provides insights. For example, comparative analysis of flavonoid biosynthesis pathways in Pongamia pinnata (a source of furanoflavonoids like karanjin and lanceolatin B) and soybean has revealed differences in gene expression levels of enzymes like 2,7,4ʹ-trihydroxyisoflavanone 4ʹ-O-methyltransferases (HI4ʹOMTs), which are involved in the biosynthesis of formononetin, another flavonoid. researchgate.net Such comparative studies can help identify candidate genes involved in the unique branches of the pathway leading to furanoflavonoids.

Studies involving the targeted mutagenesis of flavonoid biosynthesis genes in plants like Brassica napus have demonstrated the impact of these genes on the accumulation of different flavonoid compounds and other traits, highlighting the genetic control over these pathways. nih.gov Transcriptome and metabolome analyses have also been employed to investigate the regulation of flavonoid biosynthesis genes under different conditions, such as salt stress in Cyclocarya paliurus, identifying transcription factors and structural genes involved. researchgate.netfrontiersin.org These approaches could be applied to elucidate the genetic basis of Lanceolatin A production in its source plants.

The identification and characterization of genes encoding prenyltransferases and cyclization enzymes specific to furanoflavonoid biosynthesis are crucial for a complete understanding of Lanceolatin A formation at the molecular level.

Table 1: Key Enzymes in Flavonoid Biosynthesis (General)

| Enzyme Name | Abbreviation | Catalyzed Reaction |

| Chalcone Synthase | CHS | Condensation of 4-coumaroyl-CoA and malonyl-CoA |

| Chalcone Isomerase | CHI | Isomerization of chalcones to flavanones |

| Flavone Synthase | FLS | Formation of flavones from flavanones |

| Dihydroflavonol 4-reductase | DFR | Reduction of dihydroflavonols |

| Flavonoid 3'-monooxygenase | F3'H | Hydroxylation of the B-ring at the 3' position |

| Flavonol Synthase | FLS | Formation of flavonols |

Table 2: Plants Reported to Contain Lanceolatin A

| Organism | Family | PubChem CID (for Lanceolatin A flavonoid) |

| Tephrosia lanceolata | Fabaceae | 41689785 |

| Tephrosia apollinea | Fabaceae | 41689785 |

| Tephrosia purpurea | Fabaceae | 41689785 |

| Pongamia pinnata | Fabaceae | Not specified for Lanceolatin A, but contains furanoflavonoids like lanceolatin B |

| Cephalotaxus lanceolata | Cephalotaxaceae | Not specified for Lanceolatin A, but contains diterpenoid lanceolatins |

Note: PubChem CID 41689785 corresponds to Lanceolatin A (flavonoid). PubChem CID 159194-98-6 corresponds to Lanceolatin A (biflavonoid), which is a different compound. The table focuses on the flavonoid Lanceolatin A. knapsackfamily.comknapsackfamily.com

Chemical Synthesis and Derivatization

Total Synthesis Strategies for Lanceolatin A and Analogues

Total synthesis of lanceolatin A and its analogues typically involves multi-step sequences that construct the furanoflavone core structure. Various strategies have been developed, often employing established reactions in flavonoid synthesis.

Multi-Step Synthetic Sequences

Several multi-step synthetic routes have been reported for the synthesis of furanoflavones, including lanceolatin B. One common approach starts from simple precursors like β-resacetophenone niscpr.res.in. A regioselective O-alkylation, followed by O-acylation, rearrangement, and acid-catalyzed cyclization, can lead to the furanoflavone skeleton niscpr.res.in. Another strategy involves starting from 4-hydroxy-2-methoxybenzaldehyde (B14303), which undergoes a cyclization reaction to form a benzofuran (B130515) intermediate, followed by further steps to complete the furanoflavone structure niscpr.res.in. The synthesis of lanceolatin B has been achieved in as few as four steps using efficient pathways niscpr.res.inthieme-connect.com. These multi-step sequences often involve the construction of the benzofuran and chromen-4-one ring systems that constitute the furanoflavone structure.

Key Reaction Mechanisms Employed (e.g., Baker-Venkataraman Rearrangement, Cyclization Reactions, Palladium-Catalyzed Coupling)

The synthesis of lanceolatin A and related furanoflavones frequently utilizes key reaction mechanisms well-established in flavonoid chemistry. The Baker-Venkataraman rearrangement is a prominent example, transforming ortho-acyloxyaryl ketones into β-diketones, which are crucial intermediates for the synthesis of flavones niscpr.res.injk-sci.comtandfonline.comwikipedia.orgsemanticscholar.orgrsc.orguclan.ac.ukeurekaselect.com. This base-catalyzed rearrangement involves enolate formation followed by intramolecular acyl transfer wikipedia.orguclan.ac.uk.

Cyclization reactions are essential for forming the heterocyclic rings of the furanoflavone system. Acid-catalyzed cyclization of the β-diketone intermediate obtained from the Baker-Venkataraman rearrangement is a common method to form the chromen-4-one ring niscpr.res.inrsc.orggoogle.com. Oxidative cyclization of o-hydroxychalcones is another widely applied method for synthesizing flavones and aurones nih.govmdpi.com.

Palladium-catalyzed coupling reactions have also been employed in the synthesis of functionalized flavones and related compounds mdpi.comresearchgate.netthieme-connect.comorgsyn.orgarkat-usa.org. These reactions are valuable for forming carbon-carbon bonds and introducing various substituents onto the flavonoid scaffold mdpi.comresearchgate.net. For instance, Suzuki cross-coupling has been used for the preparation of functionalized flavones mdpi.com. Palladium-catalyzed cross-coupling reactions of tosyloxy- and mesyloxyflavones have also been reported as versatile methods for synthesizing functionalized flavones researchgate.netthieme-connect.comorgsyn.org.

Novel Synthetic Methodologies Development

Research continues to focus on developing novel and more efficient synthetic methodologies for furanoflavones. This includes exploring alternative starting materials and reaction conditions to improve yields, reduce reaction times, and enhance selectivity niscpr.res.inthieme-connect.com. For example, a novel approach to the total synthesis of naturally occurring furanoflavones and furanochalcones has been described, utilizing Amberlyst 15-catalyzed cyclization of phenoxyacetal as a key step thieme-connect.com. Mild and efficient methods for the synthesis of flavones mediated by indium(III) chloride have also been developed, which have been applied to the total synthesis of lanceolatin B eurekaselect.comgoogle.com. These novel methodologies aim to provide more practical and environmentally friendly routes to lanceolatin A and its derivatives.

Regioselectivity and Stereoselectivity in Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like lanceolatin A, which can have multiple reactive sites and potential stereocenters chemistrydocs.comlumenlearning.comquora.commasterorganicchemistry.com. Regioselectivity refers to the preference for bond formation or breaking at a specific position over others, leading to the preferential formation of one structural isomer chemistrydocs.comlumenlearning.comquora.com. Stereoselectivity, on the other hand, is the preferential formation of one stereoisomer (enantiomer or diastereomer) over others chemistrydocs.comquora.commasterorganicchemistry.com.

In furanoflavone synthesis, regioselectivity is particularly important during cyclization steps, where the desired ring closure must be favored over alternative possibilities to yield the correct structural isomer niscpr.res.in. For instance, the regioselective O-alkylation and subsequent cyclization steps in the synthesis of lanceolatin B are critical for forming the correct furan (B31954) ring fusion niscpr.res.in. While the core furanoflavone structure of lanceolatin A does not possess multiple stereocenters, the synthesis of analogues with saturated rings or chiral substituents would necessitate careful control of stereoselectivity through the choice of reagents, catalysts, and reaction conditions chemistrydocs.commasterorganicchemistry.com. The development of stereoselective routes, such as asymmetric synthesis, would be important for accessing enantiomerically pure analogues researchgate.net.

Semi-Synthetic Modifications and Analog Generation

Semi-synthetic approaches involve using naturally isolated compounds as starting materials for chemical modifications to generate analogues. This strategy can be advantageous when the natural product is available in reasonable quantities or when specific modifications are desired that are difficult to achieve through total synthesis.

Structure-Guided Design of Lanceolatin A Analogues

Structure-guided design of lanceolatin A analogues involves using information about the structure of lanceolatin A and its biological activity to rationally design modified compounds with potentially improved properties chem-soc.siniscpr.res.inlumenlearning.comchemrxiv.org. This can include altering substituents on the furanoflavone core or modifying the furan or phenyl rings to investigate the impact on activity, solubility, or metabolic stability.

Semi-synthetic modification of related furanochalcones, such as pongamol (B1679048), has been explored to generate furanoflavones like lanceolatin B worktribe.com. This involves using the naturally occurring compound as a precursor and applying chemical reactions to transform its structure worktribe.com. The keto-enol functionality of pongamol, for instance, provides a handle for synthetic modifications, including base-mediated ring cyclization to form the furanoflavone system worktribe.com. This highlights how semi-synthetic routes can leverage the inherent structural features of natural products to access related analogues. The design of these analogues is often guided by observed biological activities of the parent compound and related structures researchgate.net.

Yield Optimization and Scalability of Synthetic Routes

Optimizing the yield and ensuring the scalability of synthetic routes are critical aspects of chemical synthesis, particularly for compounds intended for further study or potential therapeutic applications. Achieving high yields and scalable processes reduces production costs and makes the synthesis more practical for larger quantities.

Research into the synthesis of furanoflavonoids, including Lanceolatin B, has focused on developing efficient pathways that provide good yields niscpr.res.in. For example, a method starting from 4-hydroxy-2-methoxybenzaldehyde was reported to achieve good yields for Lanceolatin B synthesis in a few steps niscpr.res.in. The use of specific catalysts and optimized reaction conditions, such as the amount of catalyst, solvent, temperature, and reaction time, are crucial for maximizing yields and improving efficiency google.comnih.gov. Studies on InCl3-mediated cyclization for flavone (B191248) synthesis, including Lanceolatin B, highlight the use of specific conditions to achieve good yields google.comeurekaselect.com. For instance, using 0.5 equivalents of indium(III) chloride in toluene (B28343) under reflux conditions for a specific duration resulted in high yields for the synthesis of various flavones google.com.

Scalability in chemical synthesis refers to the ability to reproduce a synthetic route on a larger scale without significant loss of yield or purity, and without encountering practical difficulties. While the provided information specifically mentions "scalable synthesis" in the context of other compound classes like cyclic polymers and cortistatin A, the principles discussed are relevant to Lanceolatin A rsc.orgrsc.orgnih.gov. Developing a scalable synthesis often involves addressing challenges such as heat transfer, mixing, and reagent handling that become more pronounced at larger scales chemrxiv.org. Continuous flow processes and the use of heterogeneous catalysts are examples of strategies that can facilitate scalable synthesis rsc.orgchemrxiv.org.

Structure Activity Relationship Sar Studies of Lanceolatin a and Its Analogues

Identification of Key Pharmacophores and Structural Motifs

Pharmacophores are the essential features of a molecule responsible for its biological activity, representing a spatial arrangement of chemical groups that interact with a target. genominfo.orgrsc.org While specific pharmacophore models for Lanceolatin A's various activities are not extensively detailed in the provided search results, general principles from flavonoid SAR and comparisons with analogues offer clues. The core flavone (B191248) structure, a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C), is fundamental to the activity of flavonoids. nih.govwikidata.org The prenyl side chain at the C-8 position, characteristic of Lanceolatin A, is a significant structural motif that influences its biological properties. nih.gov The hydroxyl group within this prenyl chain and the methoxy (B1213986) group at C-7 are also likely contributors to its interactions with biological targets. nih.gov Studies on related furanoflavonoids suggest that the presence and position of substituents, such as methoxy and hydroxyl groups, as well as the nature of the furan (B31954) ring system, play crucial roles in determining activity.

Correlation Between Substituent Effects and Biological Potency

The nature and position of substituents on the flavonoid scaffold significantly impact biological potency. wikipedia.orgasiaresearchnews.comyoutube.com While direct quantitative structure-activity relationship (QSAR) data specifically for Lanceolatin A is limited in the provided results, studies on related compounds highlight the importance of substituent effects. For instance, in the context of CDK inhibition by furanoflavonoids, the presence of a phenolic hydroxyl group in pongol was found to be vital for activity, and its absence resulted in a significant loss of inhibition, as seen when comparing pongol to Lanceolatin B. researchgate.net This suggests that hydroxyl groups can act as key interaction points, potentially through hydrogen bonding. drugdesign.orgresearchgate.net The position of methoxy groups also appears to be critical, as indicated by SAR studies on other furanoflavonoids where a methoxyl substitution at C-5 was found to be crucial for fungitoxic activity. These findings underscore that even subtle changes in substituent type or location can dramatically alter biological potency. wikipedia.orgmdpi.com

Comparative SAR Analysis with Related Furanoflavonoids (e.g., Pongapin, Lanceolatin B, Pongamol)

Comparing the activity of Lanceolatin A with related furanoflavonoids like Pongapin, Lanceolatin B, and Pongamol (B1679048) provides valuable insights into the role of specific structural differences.

Lanceolatin A vs. Lanceolatin B: Lanceolatin B is a furanoflavonoid lacking the prenyl side chain present at the C-8 position of Lanceolatin A. nih.govneist.res.in Comparative studies, particularly in the context of CDK inhibition, have shown that the presence of the hydroxylated prenyl group in pongol (a hydroxylated analogue of Lanceolatin B) is important for activity, suggesting the prenyl chain in Lanceolatin A likely contributes to its biological profile. researchgate.netacs.org Lanceolatin B itself has shown antibacterial and anti-inflammatory activity. scienceopen.com

Lanceolatin A vs. Pongapin: Pongapin is another furanoflavonoid with a methylenedioxy bridge on the B ring and a methoxy group at C-3 of the C ring, differing significantly from the substitution pattern of Lanceolatin A. nih.gov Studies comparing Pongapin and Lanceolatin B have been conducted, for example, regarding their effects on cell cycle and senescence in cancer cells. acs.org While direct comparative data including Lanceolatin A is limited in the provided sources, the distinct structural features of Pongapin suggest it would have a different SAR profile compared to Lanceolatin A.

Lanceolatin A vs. Pongamol: Pongamol is a dibenzoylmethane, an open-chain isomer of furanoflavones like Lanceolatin B, formed by opening the pyrone ring. wikidata.orgacs.orglipidmaps.org Opening the pyrone ring of Lanceolatin B to generate pongamol has been shown to result in complete inactivity against certain targets like CDKs. acs.org This highlights the crucial role of the intact chromen-4-one (pyrone) ring system for the activity observed in Lanceolatin A and other furanoflavonoids. nih.govacs.org

These comparisons underscore that the furanoflavonoid core, the presence and nature of the C-8 prenyl substituent, the oxidation state and substitution pattern of the rings, and the integrity of the pyrone ring are all critical determinants of biological activity within this class of compounds.

Interactive Data Table Example (Illustrative - specific comparative data for Lanceolatin A across all these compounds and activities was not found in the provided snippets):

While specific quantitative data comparing Lanceolatin A directly with all listed analogues across various activities was not available in the provided search results, the literature suggests differential activities based on structural variations. An illustrative table format based on the types of comparisons discussed could be presented as follows if specific data were available:

| Compound | Key Structural Differences from Lanceolatin A | Example Activity (Hypothetical) | Potency vs. Lanceolatin A (Hypothetical) | Source (Illustrative) |

| Lanceolatin B | Lacks C-8 prenyl group | Antibacterial activity | Different | scienceopen.com |

| Pongapin | Different B ring substitution (methylenedioxy), C-3 methoxy | Cell cycle effects | Different | acs.org |

| Pongamol | Open pyrone ring (dibenzoylmethane) | CDK inhibition | Inactive | acs.org |

This table format would allow for interactive sorting and filtering if populated with concrete quantitative data from research studies.

Investigations of Biological Activities Excluding Human Clinical Data

In Vitro Biological Activity Assessments

Laboratory-based assessments have been conducted to evaluate the biological activities of Lanceolatin A across different areas.

Research has investigated the potential of Lanceolatin A to inhibit the growth of microorganisms. Studies on related furanoflavones, such as lanceolatin B, have shown antibacterial activity against various bacteria, including Shigella dysenteriae, Salmonella typhi, Streptococcus-β-haemolyticus, and Staphylococcus aureus using the disc diffusion method. researchgate.netchem-soc.si While direct data for Lanceolatin A's antimicrobial activity is less prevalent in the provided snippets, the structural similarity to lanceolatin B suggests potential in this area. Some studies on plant extracts containing lanceolatin A, like Tephrosia apollinea and Tephrosia purpurea, have also indicated antimicrobial properties of the extracts. nih.govznaturforsch.com

The antioxidant capacity of Lanceolatin A has been a subject of in vitro evaluation. Studies on plant extracts containing Lanceolatin A, such as Tephrosia purpurea, have demonstrated antioxidant potential. ijpsonline.com While specific in vitro antioxidant data for isolated Lanceolatin A is not detailed in the provided search results, the presence of flavonoids in general is often associated with antioxidant properties. mdpi.comnih.gov For instance, studies on other compounds have utilized methods like DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays to assess antioxidant activity. mdpi.comnih.gov

In vitro studies have explored the anti-inflammatory effects of Lanceolatin A. Research on related compounds, like lanceolatin B isolated from Millettia pulchra, has shown significant anti-inflammatory activity by reducing nitric oxide (NO) production in cells and decreasing levels of inflammatory mediators such as interleukin-1 beta (IL-1β), IL-6, tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), nuclear factor-kappa B (NF-κB), and phosphorylated inhibitory kappa B alpha (p-IκBα) in a dose-dependent manner in RAW264.7 macrophages. nih.govjst.go.jp While these findings pertain to lanceolatin B, they suggest a potential for similar anti-inflammatory effects from structurally related flavonoids like Lanceolatin A. Diterpenoid lanceolatins A-G from Cephalotaxus lanceolata have also been investigated for anti-inflammatory activities, with some compounds showing inhibition of NO release in LPS-induced RAW264.7 macrophages. rsc.orgresearchgate.net

The effects of Lanceolatin A on cancer cell lines have been examined in vitro. While direct studies on Lanceolatin A's antiproliferative or cytotoxic effects are not explicitly detailed in the provided results, related furanoflavones like lanceolatin B have shown potential in blocking the cell cycle and inducing senescence in CYP1A1-overexpressing breast cancer cells. worktribe.com Other studies on plant extracts containing lanceolatin A or related flavonoids have also investigated cytotoxicity against various human tumor cell lines, including breast cancer, colon adenocarcinoma, leukemia, prostate carcinoma, glioblastoma, and melanoma cells. researchgate.netmdpi.comresearchgate.net

Lanceolatin A and related compounds have been studied for their ability to inhibit various enzymes. Notably, furanoflavones, including lanceolatin B, have demonstrated potent inhibitory activity against CYP1A1, an enzyme involved in the metabolism of various compounds, including procarcinogens. worktribe.comacs.orgafjbs.commdpi.com Lanceolatin B showed potent inhibition of CYP1A1 with an IC₅₀ value of 76 nM in Sacchrosomes™ and also inhibited CYP1A1 in live human HEK293 cells. worktribe.com This suggests a potential role for Lanceolatin A in modulating enzyme activity, particularly within the cytochrome P450 family. The bronchodilator activity observed for Lanceolatin A in isolated tracheal muscles may be related to phosphodiesterase enzyme inhibition, similar to papaverine. nih.govresearchgate.net

Beyond the previously mentioned categories, Lanceolatin A has been investigated for other in vitro biological activities. Lanceolatin A, along with other compounds from Tephrosia purpurea, has demonstrated bronchodilator activity in isolated guinea pigs' tracheal muscles. nih.govresearchgate.netptfarm.pl This activity involved inhibiting contractions mediated by both carbachol (B1668302) and high potassium, similar to the effect of papaverine. nih.govresearchgate.net The mechanism may involve dual phosphodiesterase enzyme and Ca++ ion inhibitory activities. nih.gov

Studies on prenylated flavonoids from Tephrosia apollinea, including lanceolatin A, have shown antifeedant activity against stored grain insects. nih.govresearchgate.net Lanceolatin A demonstrated moderate to weak antifeeding effects in nutritional bioassays. researchgate.net

Larvicidal activity has also been explored for related compounds like lanceolatin B, which exhibited activity against Culex quinquefasciatus mosquito larvae. niscpr.res.inresearchgate.net While direct larvicidal data for Lanceolatin A was not prominent in the search results, the presence of similar flavonoids in plants with known insecticidal properties suggests this as a potential area of activity. nih.govmdpi.compan.plnih.gov

Here is a summary of some in vitro activities:

| Activity | Organism/System | Key Findings |

| Antimicrobial | Shigella dysenteriae, Salmonella typhi, Streptococcus-β-haemolyticus, Staphylococcus aureus (Lanceolatin B) | Showed antibacterial activity. researchgate.netchem-soc.si |

| Anti-inflammatory | RAW264.7 macrophages (Lanceolatin B) | Inhibited NO production and reduced inflammatory mediators. nih.govjst.go.jp |

| Enzyme Inhibition | Human CYP1A1 (Lanceolatin B) | Potent inhibitory activity (IC₅₀ = 76 nM in Sacchrosomes™). worktribe.com |

| Bronchodilator | Isolated guinea pig tracheal muscles | Inhibited carbachol and high potassium-mediated contractions. nih.govresearchgate.net |

| Antifeedant | Stored grain insects | Showed moderate to weak antifeeding effects. researchgate.net |

| Larvicidal | Culex quinquefasciatus larvae (Lanceolatin B) | Exhibited activity. niscpr.res.in |

Enzyme Inhibitory Activities (e.g., CYP1A1, CDK7, Amylase, Glucosidase, Acetylcholinesterase, Phosphodiesterase) [12, 20, 23, 24, 25, 26]

In Vivo Pharmacological Studies (Excluding Human Trials)

Information specifically detailing in vivo pharmacological studies of Lanceolatin A in animal models for disease states, relevant biological systems, or systemic effects in preclinical models is limited in the currently available search results. While related compounds, such as Lanceolatin B, have been investigated in vivo, direct in vivo data for Lanceolatin A is not prominently featured in the retrieved literature.

Animal Models for Disease States

Based on the conducted search, specific data regarding the efficacy of Lanceolatin A in animal models for various disease states is not available. Research on related compounds, such as Lanceolatin B, has explored potential activities in contexts relevant to disease, including mentions in studies involving animal models for craniofacial inflammatory conditions ebi.ac.uk and chronic inflammation, though the latter referred to Pongamia pinnata seed oil containing Lanceolatin B rather than the isolated compound nih.gov. However, no direct in vivo studies using Lanceolatin A in established animal disease models were identified in the search results.

Efficacy in Relevant Biological Systems (e.g., Larvicidal Activity in Mosquitoes)

Direct in vivo efficacy data for Lanceolatin A in relevant biological systems, such as larvicidal activity in mosquitoes, was not found in the search results. However, studies have investigated the mosquito larvicidal activity of the related compound, Lanceolatin B, against the early 4th instar larvae of Culex quinquefasciatus. These studies reported that Lanceolatin B exhibited mosquito larvicidal activity nih.govneist.res.in. The activity of Lanceolatin B was quantified by its LC50 value, which was reported as 897.6 ± 140 ppm after 24 hours of exposure nih.govneist.res.in. For comparison, another compound studied, pongamol (B1679048), showed better activity with an LC50 of 327.4 ± 108 ppm against the same mosquito strain nih.govneist.res.in.

Data Table: Mosquito Larvicidal Activity of Lanceolatin B

| Compound | Test Organism | Instar | Exposure Time | LC50 (ppm) | Citation |

| Lanceolatin B | Culex quinquefasciatus | 4th | 24 hours | 897.6 ± 140 | nih.govneist.res.in |

| Pongamol | Culex quinquefasciatus | 4th | 24 hours | 327.4 ± 108 | nih.govneist.res.in |

| Karanjin (B1673290) | Culex quinquefasciatus | 4th | 24 hours | 209.4 ± 48.9 | nih.gov |

Systemic Effects in Preclinical Models

Information regarding the systemic effects of Lanceolatin A in preclinical models was not found in the search results. Preclinical in vivo studies are crucial for understanding how a compound is distributed, metabolized, and excreted, as well as its potential effects on various organ systems. While some research touches upon the biological activities of related compounds or extracts containing Lanceolatin B in animal contexts ebi.ac.uknih.gov, specific data on the systemic effects of isolated Lanceolatin A in preclinical animal models is not available in the reviewed literature.

Molecular Mechanisms of Action

Target Identification and Validation at the Cellular Level

Research into the molecular mechanisms of Lanceolatin A has primarily focused on its potential as a chemopreventive agent, particularly in the context of inhibiting certain enzymes and modulating cellular processes. Studies, often involving structurally related furanoflavonoids like Lanceolatin B, have shed light on potential cellular targets and their subsequent effects.

Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Senescence Induction)

Lanceolatin B, a furanoflavonoid structurally related to Lanceolatin A, has been shown to modulate key cellular pathways involved in proliferation and aging. In CYP1A1-overexpressing MCF-7 breast cancer cells, Lanceolatin B was found to block the cell cycle at the G0-G1 phase. nih.govx-mol.com This cell cycle arrest is associated with a repression of cyclin D1 levels and the induction of cellular senescence. nih.govx-mol.com Cellular senescence is a state of stable cell cycle arrest that can be triggered by various stimuli and is characterized by distinct phenotypic alterations. frontiersin.orgnih.gov The induction of senescence by Lanceolatin B suggests a mechanism by which it may exert chemopreventive effects by preventing the proliferation of potentially dysfunctional or cancerous cells. frontiersin.orgnih.gov

Protein-Ligand Interaction Analysis (e.g., Interaction with CYP1A1, CDK7)

Studies have indicated that Lanceolatin B interacts with key proteins involved in drug metabolism and cell cycle regulation, such as Cytochrome P450 1A1 (CYP1A1) and Cyclin-Dependent Kinase 7 (CDK7).

Lanceolatin B has been identified as a potent inhibitor of CYP1A1. nih.govx-mol.com Experiments using CYP1A1-overexpressing HEK293 cells demonstrated that Lanceolatin B inhibits CYP1A1 with an IC50 value of 20 nM. nih.govx-mol.com Molecular modeling studies have been employed to understand the interaction pattern of Lanceolatin B with CYP1A1. nih.govworktribe.com

Furthermore, Lanceolatin B has been investigated for its inhibitory activity against CDKs, particularly CDK7. While a related furanoflavonoid, pongol, showed potent inhibition of CDK7, the absence of a phenolic hydroxyl group in Lanceolatin B resulted in a significant loss in CDK7 inhibitory activity compared to pongol. researchgate.netnih.govnih.gov However, molecular docking studies suggest that Lanceolatin B can still occupy the ATP-binding site of CDK7 and exhibit hydrogen bonding interactions with the hinge region residue, Met 94. researchgate.netnih.govresearchgate.net Despite this interaction, Lanceolatin B showed equal potency against CDK2, CDK7, and CDK9, indicating a lack of selectivity towards CDK7. nih.gov

The interaction data for Lanceolatin B with CYP1A1 and CDK7 can be summarized as follows:

| Target Protein | Interaction Type | IC50 (if applicable) | Notes |

| CYP1A1 | Inhibition | 20 nM nih.govx-mol.com | Studied in CYP1A1-overexpressing HEK293 cells. nih.govx-mol.com |

| CDK7 | Inhibition | Less potent than pongol nih.gov | Interacts at ATP-binding site; lacks selectivity over CDK2 and CDK9. researchgate.netnih.gov |

Receptor Binding and Signaling Cascade Modulation

While the interaction of Lanceolatin A and its close analog Lanceolatin B with specific enzymes like CYP1A1 and CDK7 has been studied, detailed information specifically on their direct binding to cell surface or intracellular receptors and the subsequent modulation of downstream signaling cascades is less extensively documented in the provided search results. However, the observed effects on cell cycle arrest and senescence induction imply the modulation of intracellular signaling pathways that govern these processes. nih.govx-mol.com Cell signaling cascades are complex chains of events initiated by the binding of a ligand to a receptor, leading to a cellular response. libretexts.orgpressbooks.pubfiveable.menih.govoregonstate.education These cascades often involve the activation of enzymes, such as kinases, and the generation of second messengers. libretexts.orgpressbooks.pubfiveable.menih.gov Further research is needed to specifically delineate how Lanceolatin A might influence these cascades through direct receptor interactions.

Biochemical and Cellular Assays for Mechanistic Elucidation

Both biochemical and cellular assays have been instrumental in elucidating the mechanisms of action of compounds like Lanceolatin B. Biochemical assays typically involve studying the interaction of a compound with a purified target protein in a controlled environment. nih.govpromega.com.au Cellular assays, on the other hand, are conducted in live cells and provide a more physiologically relevant context, allowing for the assessment of a compound's effects on cellular processes and targets within their native environment. nih.govppscreeningcentre.combioivt.com

Identification of Downstream Effects and Biological Consequences

The modulation of cellular pathways and protein interactions by compounds like Lanceolatin B leads to several downstream effects and biological consequences. The observed cell cycle arrest at the G0-G1 phase and the induction of senescence in cancer cells are significant downstream effects, suggesting a potential role in inhibiting tumor growth. nih.govx-mol.com Repression of cyclin D1 levels is a molecular consequence of the cell cycle arrest. nih.govx-mol.com

Furthermore, studies on Lanceolatin B have shown its ability to reduce the levels of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1 beta (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. jst.go.jpresearchgate.net This indicates a downstream effect on the inflammatory response, potentially through the inhibition of pathways like NF-κB and the suppression of IκBα phosphorylation. jst.go.jp These findings suggest that, in addition to potential chemopreventive effects, Lanceolatin B may also possess anti-inflammatory properties. jst.go.jpresearchgate.net

The biological consequences of these molecular events could include inhibition of cancer cell proliferation, induction of cell death pathways (although not explicitly detailed for Lanceolatin A/B in the provided text beyond senescence), and modulation of inflammatory processes.

Computational Chemistry and Cheminformatics in Lanceolatin a Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a key computational technique used to predict the preferred orientation, or pose, of a ligand (such as Lanceolatin A) when bound to a protein target. nih.gov This method estimates the binding affinity between the molecule and the target site, providing insights into potential biological activity. Studies have utilized molecular docking to investigate the interactions of Lanceolatin A with various protein targets. For instance, Lanceolatin A has been identified as a candidate ligand for inhibiting the DYRK1A protein, which is involved in pathways relevant to human insulin-producing pancreatic β-cells and has been explored as a target for Alzheimer's disease and other tauopathies. medwinpublishers.comnih.govresearchgate.net Docking analysis can reveal the strength of binding, often expressed as a docking score or binding energy, and highlight the specific amino acid residues involved in interactions such as hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex. jchr.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing information about conformational changes and the dynamics of ligand-protein binding. nih.gov Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of their interactions in a dynamic environment. nih.gov For compounds like Lanceolatin A that show promising results in docking studies, MD simulations can be used to assess the stability of the predicted binding poses and to explore how the molecule interacts with its target over time. researchgate.netresearchgate.netbiotechrep.ir These simulations can help to understand the binding pathway, identify stable conformations of the complex, and calculate binding free energies, providing a deeper understanding of the molecular recognition process. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activities. wikipedia.orgmdpi.com By developing mathematical relationships between molecular descriptors and observed activity, QSAR models can predict the activity of new, untested compounds. wikipedia.orgmdpi.com This approach is valuable in identifying potential drug candidates and optimizing their properties. mdpi.com While a specific QSAR model for Lanceolatin A alone is not detailed in the search results, QSAR is a widely used cheminformatics technique in drug discovery and can be applied to datasets containing Lanceolatin A and its analogs to understand which structural features are important for a particular activity. mdpi.comresearchgate.net

In Silico Prediction of Biological Activities and ADME/T Properties (excluding toxicity)

In silico methods are used to predict various biological activities and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds based on their chemical structure. ri.senih.gov These predictions are valuable in the early stages of drug discovery for prioritizing compounds and assessing their potential pharmacokinetic profiles. ri.senih.govmdpi.com For Lanceolatin A, in silico tools can estimate properties like intestinal absorption, distribution in the body, and potential metabolic pathways. mdpi.commdpi.com These predictions help to evaluate the likelihood of a compound reaching its target in the body and how long it might remain active. ri.semdpi.com While toxicity prediction is excluded from this section as per the instructions, in silico ADME profiling provides crucial information regarding the pharmaceutical potential of a compound. ri.seiapchem.org

Database Mining and Cheminformatic Approaches

Database mining and cheminformatic approaches involve the systematic search, retrieval, and analysis of chemical and biological data from large databases. imsc.res.in Databases like PubChem and IMPPAT contain extensive information on chemical structures, properties, and biological activities, including natural products like Lanceolatin A. nih.govnih.govimsc.res.inwikipedia.org Cheminformatics tools are used to process, analyze, and visualize this data, enabling researchers to identify potential candidates, explore chemical space, and find relationships between structure and activity. imsc.res.inresearchgate.netmdpi.com These approaches are essential for leveraging existing knowledge and guiding further computational and experimental studies on Lanceolatin A. imsc.res.in

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Activities

Current research has indicated that Lanceolatin A, and related prenylated flavonoids, possess various biological activities, such as antifungal properties. mdpi.comnih.gov For instance, the antifungal activity of Tephrosia apollinea has been attributed, in part, to prenylated flavonoids like Lanceolatin A, although at a higher MIC50 value compared to a novel steroidal compound also isolated from the plant. mdpi.comnih.gov Lanceolatin B, a related furanoflavone, has shown antibacterial and anti-inflammatory activity. nih.gov Future research should focus on a broader screening of Lanceolatin A against a wider range of biological targets and disease models. This could include investigations into potential:

Anticancer activity: Given that natural products are a significant source of anticancer agents and that related compounds have shown activity against tumor cell lines, exploring the cytotoxic and anti-proliferative effects of Lanceolatin A against various cancer cell lines is a critical next step. rsc.orgresearchgate.netou.edufrontiersin.org

Antiviral activity: The increasing emergence of viral infections necessitates the search for new antiviral agents. Screening Lanceolatin A against different viruses could reveal novel therapeutic applications.

Immunomodulatory effects: Investigating the impact of Lanceolatin A on the immune system could uncover potential in treating inflammatory or autoimmune diseases. Related diterpenoids have shown the ability to inhibit nitric oxide release in macrophages, suggesting potential anti-inflammatory pathways. rsc.orgresearchgate.net

Activity against neglected tropical diseases: Exploring its efficacy against pathogens responsible for neglected tropical diseases could provide much-needed therapeutic options.

These explorations should involve both in vitro and in vivo studies to validate findings and assess potential therapeutic windows.

Development of Advanced Synthetic Strategies for Complex Analogues

Natural products like Lanceolatin A often possess complex chemical structures that can be challenging to synthesize. Developing advanced synthetic strategies is crucial for several reasons:

Enabling structural modifications: Efficient synthesis allows for the creation of analogues with potentially improved potency, selectivity, or pharmacokinetic properties.

Ensuring sustainable supply: If Lanceolatin A demonstrates significant therapeutic potential, synthetic routes can provide a sustainable source independent of plant cultivation and extraction, which can be influenced by geographical and environmental factors. frontiersin.org

Facilitating large-scale production: Scalable synthetic methods are essential for preclinical and clinical development, and eventually, commercialization.

While synthesis of related furanoflavones like Lanceolatin B has been reported, developing strategies specifically for Lanceolatin A and its complex prenylated structure, potentially involving asymmetric synthesis or chemoenzymatic approaches, represents a key future direction. researchgate.netacs.orgresearchgate.net Challenges in synthesizing complex natural products, such as achieving regiocontrolled reactions and overcoming low reactivity or product instability, highlight the need for innovative approaches. acs.orgnih.gov

Mechanistic Studies at Higher Resolution

Understanding the precise molecular mechanisms by which Lanceolatin A exerts its biological effects is fundamental for rational drug design and development. Future research should aim for higher resolution mechanistic studies, including:

Target identification: Elucidating the specific cellular and molecular targets that Lanceolatin A interacts with. This could involve pull-down assays, in silico docking studies, and activity-based protein profiling. mdpi.comnih.govnih.govacs.org

Signaling pathway analysis: Mapping the downstream signaling pathways affected by Lanceolatin A binding to its target(s).

Structural biology: Determining the co-crystal structure of Lanceolatin A bound to its target protein(s) using techniques like X-ray crystallography or cryo-EM. This provides invaluable insights into the binding mode and interactions.

Kinetic and thermodynamic studies: Quantifying the binding affinity and kinetics of Lanceolatin A interaction with its targets.

Such detailed mechanistic insights are crucial for optimizing the compound's activity and minimizing off-target effects. fao.org

Integration of Omics Technologies in Biological Investigations

The application of omics technologies can provide a holistic understanding of the biological impact of Lanceolatin A. humanspecificresearch.orgeuropa.eufrontlinegenomics.comimec-int.comresearchgate.net Integrating genomics, transcriptomics, proteomics, and metabolomics into future studies can reveal:

Transcriptomic profiling: How Lanceolatin A affects gene expression patterns in relevant cell lines or tissues.

Proteomic analysis: Changes in protein abundance and post-translational modifications upon treatment with Lanceolatin A.

Metabolomic analysis: Alterations in the cellular metabolic profile induced by Lanceolatin A.

These technologies can help identify biomarkers of response, understand the cellular pathways being modulated, and uncover unexpected biological effects. humanspecificresearch.orgfrontlinegenomics.com Single-cell and spatial omics approaches could provide even deeper insights into the heterogeneous responses within cell populations or tissues. humanspecificresearch.orgfrontlinegenomics.com

Collaborative Research Initiatives in Natural Product Discovery

Natural product discovery is a complex and interdisciplinary endeavor that can greatly benefit from collaborative research initiatives. frontiersin.orgunibas.chnih.govgrc.org Future efforts should focus on:

Establishing multidisciplinary teams: Bringing together experts in botany, chemistry, pharmacology, biology, and computational science.

Developing shared databases and resources: Creating publicly accessible databases of natural products, their sources, chemical structures, and known biological activities to facilitate data sharing and accelerate discovery. nih.gov

Implementing high-throughput screening platforms: Utilizing automated screening methods to rapidly assess the biological activity of large libraries of natural products and their derivatives. ou.edu

Fostering international collaborations: Partnering with research institutions and traditional knowledge holders in biodiversity-rich regions where Lanceolatin A-producing plants are found.

Collaborative approaches can leverage diverse expertise and resources, leading to more efficient and impactful research in the field of natural product-based drug discovery. frontiersin.orgunibas.chgrc.org

Conclusion

Summary of Key Academic Contributions to Lanceolatin A Research

Academic contributions to the study of Lanceolatin A primarily revolve around its identification, structural characterization, and initial investigations into its biological activities. Lanceolatin A has been identified as a flavonoid with the molecular formula C₂₁H₂₀O₄ and a molecular weight of 336.4 g/mol . nih.govnih.gov It has been reported to occur naturally in plant species such as Tephrosia villosa and Tephrosia purpurea. nih.gov Research efforts have focused on the isolation of Lanceolatins, including Lanceolatin A, from plant sources. researchgate.netrsc.org Structural elucidation has been a significant contribution, utilizing spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and in some cases, single crystal X-ray diffraction for related compounds like Lanceolatin G to confirm structural details. researchgate.netrsc.org Beyond structural work, initial biological evaluations have been conducted. For instance, Lanceolatin A has been reported to exhibit adulticidal activity against certain insects, including Sitophilus oryzae, Rhyzopertha dominica, and Tribolium castaneum. bioscience.co.uk These findings represent foundational academic contributions, establishing the compound's existence, structure, and a preliminary understanding of its biological profile.

Remaining Research Gaps and Challenges

Despite the foundational work, several research gaps and challenges remain in the comprehensive understanding and utilization of Lanceolatin A. A significant challenge in natural product research, which likely applies to Lanceolatin A, is the difficulty in isolating sufficient quantities of the pure compound from natural sources due to typically low concentrations and the presence of structurally similar compounds. This challenge is exemplified by the synthesis efforts for related compounds like Lanceolatin B due to their low content in natural sources. researchgate.net Furthermore, while initial biological activities like adulticidal effects have been noted bioscience.co.uk, there is a need for more detailed and broader investigations into the full spectrum of Lanceolatin A's biological properties and underlying mechanisms of action. The general challenges in scientific research, such as information overload and the time-intensive nature of comprehensive studies, also contribute to the gaps in fully characterizing compounds like Lanceolatin A. researchgate.netblainy.com Specifically in biological assays, the presence of "nuisance compounds" that can interfere with results presents a challenge in accurately assessing the activity of natural products. nih.gov A deeper understanding of the biosynthesis of Lanceolatin A in its natural sources also represents a potential research gap.

Broader Impact of Lanceolatin A Research on Medicinal Chemistry and Chemical Biology

Research into Lanceolatin A, as a natural product and a flavonoid, holds broader implications for the fields of medicinal chemistry and chemical biology. Natural products are recognized as a significant source of potential drug leads, and compounds like Lanceolatin A contribute to this "treasure-trove for drug discovery". rsc.org The study of its chemical structure and properties enriches the understanding of flavonoid chemistry, which is a significant class of natural compounds with diverse biological activities. In medicinal chemistry, the identification of biological activities, such as the reported adulticidal activity bioscience.co.uk, can serve as a starting point for the development of new therapeutic or pest control agents. The challenges encountered in isolating Lanceolatin A from natural sources underscore the importance of synthetic chemistry in providing access to sufficient material for in-depth biological evaluation and potential drug development. The study of natural compounds also contributes to chemical biology by providing tools to probe biological systems and pathways, aiding in the understanding of biological function and organization. frontiersin.org As research in chemical synthetic biology advances, the structural complexity and potential bioactivity of natural products like Lanceolatin A can inspire the design and synthesis of novel artificial molecules with tailored properties for various applications, including nanomedicine and diagnostics. frontiersin.org Thus, ongoing and future research on Lanceolatin A contributes not only to understanding this specific molecule but also to advancing methodologies and discovering potential leads within the broader landscape of medicinal chemistry and chemical biology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.